molecular formula C17H16ClN5O B11273882 N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273882
M. Wt: 341.8 g/mol
InChI Key: AYOZFZBNDZTOKP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
  • 4-methoxyphenyl N-(2-chloro-4-methylphenyl)carbamate
  • N-(2-chloro-4-methylphenyl)methanesulfonamide

Comparison:

  • Structural Differences: While these compounds share the 2-chloro-4-methylphenyl group, they differ in other substituents and functional groups, leading to variations in their chemical properties and reactivity.
  • Unique Features: N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to the other compounds.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

AYOZFZBNDZTOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)C)Cl

Origin of Product

United States

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